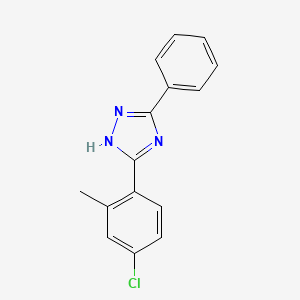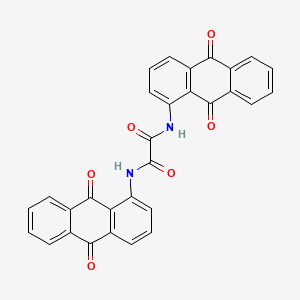
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide is a complex organic compound characterized by the presence of two anthracene units linked through an ethanediamide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with ethanediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of N1,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N1,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. The presence of the anthracene units allows for π-π stacking interactions, which can further modulate its activity.
類似化合物との比較
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar in structure but with a different substituent on the anthracene unit.
Bis(9,10-dioxo-9,10-dihydroanthracene-1-diazonium) zinc(II) chloride: Contains diazonium groups and a metal ion, offering different reactivity and applications.
Uniqueness
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide is unique due to its specific structure, which allows for versatile reactivity and the formation of stable complexes with metal ions. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
特性
CAS番号 |
84914-73-8 |
|---|---|
分子式 |
C30H16N2O6 |
分子量 |
500.5 g/mol |
IUPAC名 |
N,N'-bis(9,10-dioxoanthracen-1-yl)oxamide |
InChI |
InChI=1S/C30H16N2O6/c33-25-15-7-1-3-9-17(15)27(35)23-19(25)11-5-13-21(23)31-29(37)30(38)32-22-14-6-12-20-24(22)28(36)18-10-4-2-8-16(18)26(20)34/h1-14H,(H,31,37)(H,32,38) |
InChIキー |
DWMOKFLFEAVEKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene](/img/structure/B14402013.png)
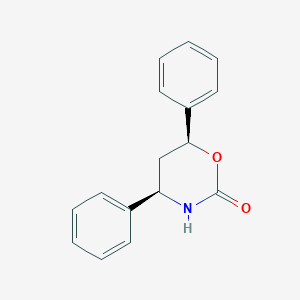
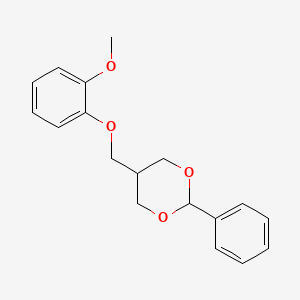
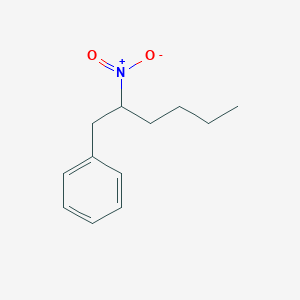
![N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea](/img/structure/B14402043.png)
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
![(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone](/img/structure/B14402060.png)
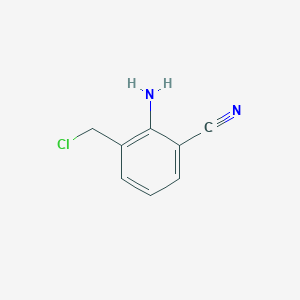
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)
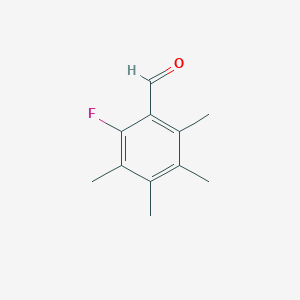
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]](/img/structure/B14402089.png)


